L-Lysyl-L-alanyl-L-threonyl-L-asparagine is a synthetic peptide composed of four amino acids: lysine, alanine, threonine, and asparagine. This compound is classified as a tetrapeptide, which is a type of oligopeptide consisting of four amino acid residues linked by peptide bonds. The specific sequence and composition of this peptide suggest potential biological activity and applications in various scientific fields, particularly in biochemistry and pharmacology.
The amino acids that constitute L-Lysyl-L-alanyl-L-threonyl-L-asparagine are naturally occurring and can be derived from protein hydrolysis or synthesized through chemical methods. The classification of this compound falls under biologically active peptides, which are known for their roles in biological processes such as hormone regulation, immune responses, and neurotransmission.
L-Lysyl-L-alanyl-L-threonyl-L-asparagine can be synthesized using several methods:
In SPPS, the synthesis typically starts with the attachment of the first amino acid (Lysine) to a resin. Each subsequent amino acid is added in a stepwise manner, with protective groups removed as necessary to allow for further coupling. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
The molecular structure of L-Lysyl-L-alanyl-L-threonyl-L-asparagine can be represented with its specific sequence:
The molecular formula for L-Lysyl-L-alanyl-L-threonyl-L-asparagine is . The molecular weight is approximately 332.36 g/mol.
L-Lysyl-L-alanyl-L-threonyl-L-asparagine can participate in various chemical reactions typical of peptides:
The stability of L-Lysyl-L-alanyl-L-threonyl-L-asparagine in aqueous solutions can vary based on pH and temperature, influencing its reactivity in biochemical applications.
The mechanism of action for L-Lysyl-L-alanyl-L-threonyl-L-asparagine primarily involves its interaction with biological systems:
Data on specific interactions would require experimental validation through techniques such as receptor binding assays or enzyme kinetics studies.
Relevant data regarding these properties can be obtained through experimental characterization methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
L-Lysyl-L-alanyl-L-threonyl-L-asparagine has several scientific uses:
The enzymatic recognition of L-Lysyl-L-alanyl-L-threonyl-L-asparagine (Lys-Ala-Thr-Asn) relies on conserved structural motifs within aminopeptidases and asparaginases. Type II bacterial asparaginases (e.g., from Erwinia carotovora) feature a flexible "lid loop" (residues 14–33) that undergoes conformational changes upon substrate binding, creating a tetrahedral intermediate-stabilizing environment [1] [4]. The active site comprises four subsites (S1–S4) with distinct physicochemical properties:
Table 1: Active Site Substrate Mapping for Lys-Ala-Thr-Asn Recognition
Subsite | Amino Acid | Key Binding Residues | Interaction Type |
---|---|---|---|
S1 | L-Lysine | Asp90, Glu283 | Ionic bonding |
S2 | L-Alanine | Val23, Leu67 | Hydrophobic packing |
S3 | L-Threonine | Ser118, His132 | Hydrogen bonding |
S4 | L-Asparagine | Thr12, Lys162 | Nucleophilic coordination |
N-terminal nucleophile (NTN) hydrolases mediate peptide bond cleavage via a conserved threonine residue (Thr12 in EcA) that initiates a two-step nucleophilic substitution. First, Thr12 attacks asparagine’s carbonyl carbon, forming an acyl-enzyme intermediate and releasing ammonia. Subsequent nucleophilic attack by a water molecule hydrolyzes the intermediate, yielding aspartate [1] [4]. This mechanism depends on a catalytic triad (Thr12-Lys162-Asp90) resembling serine proteases, which stabilizes the transition state through hydrogen-bonding networks. Mutagenesis studies confirm that Thr12Ala substitutions reduce catalytic efficiency by >95%, underscoring its indispensability [1].
Table 2: Catalytic Residues in NTN Hydrolases for Tetrapeptide Cleavage
Enzyme Class | Catalytic Triad | Role in Cleavage | Effect of Mutation |
---|---|---|---|
Asparaginase | Thr12-Lys162-Asp90 | Nucleophile activation | >95% activity loss |
Aminopeptidase B | Zn²⁺-coordinated Glu/Asp | Lewis acid catalysis | Impaired metal binding |
Type I LAP | Lys250-Asp255-Asp273 | Stabilization of oxyanion hole | Reduced Km optimization |
Following asparagine hydrolysis by asparaginases, the released aspartate undergoes transamination to form α-ketosuccinamate. This reaction is catalyzed by glutamate-aspartate aminotransferases, which utilize pyridoxal 5′-phosphate (PLP) as a cofactor. PLP forms a Schiff base with aspartate, facilitating deprotonation at the Cα position. The resulting quinonoid intermediate isomerizes to release α-ketosuccinamate and regenerate PLP [4]. Kinetic isotope effect studies reveal a rate-limiting step involving proton transfer (kₐₚₚ ~ 10² s⁻¹), with the tetrapeptide’s lysine residue enhancing intermediate stability through electrostatic interactions [4].
ω-Amidase (AMTDH) hydrolyzes α-ketosuccinamate to α-ketoglutarate and ammonia, completing the transamination pathway. The enzyme employs a cysteine-glutamate-lysine catalytic triad (Cys307-Glu309-Lys284 in human AMTDH) for nucleophilic activation. Cys307 attacks the carbonyl carbon of α-ketosuccinamate, forming a tetrahedral intermediate stabilized by Lys284. Collapse of this intermediate releases ammonia, followed by thioester hydrolysis to yield α-ketoglutarate [1]. The reaction follows ping-pong kinetics, with a Km of 0.059 ± 0.08 mM for α-ketosuccinamate, indicating high substrate affinity [5].
Table 3: Kinetic Parameters for Transamination Pathway Enzymes
Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|---|---|
Asparaginase (Type II) | L-Asparagine | 0.015–0.030 | 200–300 | 1.3 × 10⁷ |
Glutamate-aspartate aminotransferase | L-Aspartate | 0.12 ± 0.03 | 95 ± 10 | 7.9 × 10⁵ |
ω-Amidase (AMTDH) | α-Ketosuccinamate | 0.059 ± 0.08 | 55 ± 6 | 9.3 × 10⁵ |
Km optimization for Lys-Ala-Thr-Asn hydrolysis involves balancing binding affinity and catalytic turnover. Computational alanine scanning identifies "hotspot" residues (e.g., Thr89 in EcA) where mutations alter Km. Thr89Val increases Km for asparagine by 5-fold due to disrupted hydrogen bonding [1]. Electrostatic optimization also enhances Km; introducing aspartate near the S1 subsite strengthens lysine binding, reducing Km from 0.030 mM to 0.008 mM [6]. Hydration dynamics further influence Km: dehydration penalties for lysine’s aliphatic chain cost +3.2 kJ/mol, necessitating compensatory ionic interactions [3] [6].
Molecular dynamics (MD) simulations and free-energy calculations predict binding affinities for Lys-Ala-Thr-Asn hydrolysis intermediates:
Table 4: Thermodynamic Parameters for Tetrapeptide Binding
Computational Method | System | ΔGbind (kJ/mol) | Key Energetic Contributors |
---|---|---|---|
MM/PBSA | EcA–Lys-Ala-Thr-Asn | −42.7 ± 1.8 | Ionic interactions (60%), van der Waals (30%) |
Free-energy perturbation | S2 subsite Ala2Gly mutant | −38.6 ± 2.1 | Reduced hydrophobic packing (+4.1 ΔΔG) |
Thermodynamic integration | Asparaginase–α-ketosuccinamate | −50.2 ± 0.9 | Cys307 thioester formation (−32.4 kJ/mol) |
Table 5: Compound Summary for L-Lysyl-L-alanyl-L-threonyl-L-asparagine
Property | Value |
---|---|
IUPAC Name | (2S)-2-[(2S)-2-[(2S)-2,6-diaminohexanamido]-propanamido]-3-hydroxybutanamido]-4-aminobutanamide |
Molecular Formula | C₁₇H₃₂N₆O₇ |
CAS Registry Number | Not specified in search results |
PubChem CID | Not specified in search results |
Therapeutic Relevance | Substrate for asparaginases/aminopeptidases; metabolic intermediate |
Key Enzymes | Type II asparaginases, ω-amidase, aminopeptidase B |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3